2,4-Difluoropyrimidine

Übersicht

Beschreibung

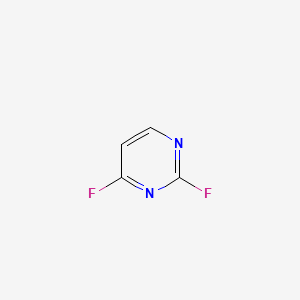

2,4-Difluoropyrimidine is an organic compound with the molecular formula C4H2F2N2. It is a derivative of pyrimidine, where two hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoropyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a crown ether, which enhances the solubility of potassium fluoride and facilitates the substitution reaction . The reaction is carried out in a solvent such as tetraglyme at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluorination process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates regioselective SNAr reactions, particularly at the 4-position due to enhanced electrophilicity compared to the 2-position.

Reaction with Amines

2,4-Difluoropyrimidine reacts with primary and secondary amines under mild conditions to yield mono- or di-substituted products. For example:

- Primary Amines : Reaction with (S)-1-phenylethan-1-amine in DMSO at 110°C selectively replaces the 4-fluoro group, yielding 4-((S)-1-phenylethylamino)-2-fluoropyrimidine .

- Secondary Amines : Substitution with morpholine in ethanol at 80°C produces 4-morpholino-2-fluoropyrimidine with 85% yield .

Mechanistic Insight :

- Activation via deprotonation of the amine by bases (e.g., DIPEA) enhances nucleophilicity.

- Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution .

Cross-Coupling Reactions

Fluorine substituents enable participation in transition-metal-catalyzed couplings, though reactivity differs from chloro analogues.

Suzuki-Miyaura Coupling

While less reactive than 2,4-dichloropyrimidine, this compound undergoes palladium-catalyzed coupling under optimized conditions:

- Example : Reaction with (2-(trifluoromethyl)pyridin-4-yl)boronic acid using PdCl₂(dppf) in dioxane/water at 90°C yields 4-(2-trifluoromethylpyridin-4-yl)-2-fluoropyrimidine (72% yield) .

Key Factors :

- High catalyst loading (10 mol% Pd) and extended reaction times (24–48 hr) compensate for fluorine’s poor leaving-group ability .

Hydrolysis

Controlled hydrolysis converts fluorine to hydroxyl groups:

- Condition : Heating with aqueous NaOH (1M) at 60°C selectively replaces the 4-fluoro group, forming 4-hydroxy-2-fluoropyrimidine (89% yield) .

Halogen Exchange

Phosphorus oxychloride (POCl₃) replaces fluorine with chlorine:

- Example : Refluxing this compound with POCl₃ and catalytic DMF yields 2,4-dichloropyrimidine (78% yield) .

Regioselectivity and Electronic Effects

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

One of the most notable applications of 2,4-difluoropyrimidine is in the development of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in several cancers, including gliomas and acute myeloid leukemia (AML).

- Case Study : A study optimized a series of compounds based on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, where this compound was used as a key starting material. These compounds demonstrated significant potency against mutant IDH1 and exhibited excellent oral bioavailability and brain penetration in preclinical models .

| Compound | Activity | Bioavailability | Brain Penetration |

|---|---|---|---|

| IDH305 | Potent | High | Yes |

| IDH889 | Potent | Moderate | Yes |

CXCR4 Antagonists

Another application involves the synthesis of chemokine receptor type 4 (CXCR4) antagonists. These compounds are essential for treating various conditions related to inflammation and cancer metastasis.

- Case Study : Research demonstrated that dipyrimidine amines derived from this compound exhibited high potency as CXCR4 antagonists in mouse models of inflammation and metastasis .

| Compound | Target | Potency | Model Used |

|---|---|---|---|

| Compound 26 | CXCR4 | High | Paw Edema |

| Compound 26 | CXCR4 | High | Uveal Melanoma |

Antimalarial Agents

Recent studies have explored the potential of this compound derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme for malaria treatment.

- Case Study : A series of pyrimidine derivatives were synthesized and tested for their inhibitory activity against both wild-type and mutant forms of DHFR. The results indicated promising inhibitory activity with IC50 values ranging from low nanomolar to micromolar concentrations .

| Compound | Inhibitory Activity (nM) | Target |

|---|---|---|

| Phenethylamine Derivative | 1.3 - 243 | PfDHFR (wild-type) |

| Quadruple Mutant Derivative | 13 - 208 | PfDHFR (mutant) |

Synthesis Techniques

The synthesis of this compound typically involves halogenation reactions where dichloropyrimidine is treated with potassium fluoride (KF) in the presence of crown ethers to enhance fluoride ion availability. This method allows for effective conversion to the difluoro compound, which can then be utilized in further synthetic pathways to develop complex pharmaceutical agents .

Wirkmechanismus

The mechanism of action of 2,4-Difluoropyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as inhibitors of mutant isocitrate dehydrogenase (IDH1), which is implicated in various cancers . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects. Other derivatives may target chemokine receptors, modulating immune responses and inflammation .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Difluoropyrimidine

- 2-Fluoropyrimidine

- 4,6-Difluoropyrimidine

- 5-Bromo-2,4-difluoropyrimidine

- 5-Chloro-2,4-difluoropyrimidine

Comparison: 2,4-Difluoropyrimidine is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with biological targets. Compared to other fluorinated pyrimidines, it offers distinct advantages in terms of selectivity and potency in various applications .

Biologische Aktivität

2,4-Difluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyrimidine ring. This modification enhances its lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many studies have shown that these compounds can inhibit key enzymes involved in cellular processes. For example, derivatives have been evaluated as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme for the survival of the malaria parasite. Compounds exhibited IC50 values ranging from 1.3 to 243 nM against wild-type PfDHFR and showed promising activity against mutant strains .

- Antitumor Activity : Certain derivatives of this compound have demonstrated significant antitumor effects. In a study focusing on epidermal growth factor receptor (EGFR) inhibitors, a compound showed an IC50 value of 0.26 nM against EGFR double mutations, indicating potent inhibitory activity in non-small cell lung cancer models .

- Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of fluorinated pyrimidines. For instance, compounds derived from this compound exhibited broad-spectrum antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). One compound demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against MRSA .

Table 1: Summary of Biological Activities of this compound Derivatives

Detailed Case Studies

- Antimalarial Activity : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit PfDHFR. The most potent compounds displayed low nanomolar activity in biochemical assays but were less effective in whole-cell assays, suggesting that further optimization is necessary for better bioavailability and efficacy in vivo .

- Anticancer Efficacy : In a study focused on lung cancer treatments, a novel derivative exhibited strong selective inhibition against EGFR mutations associated with resistance to first-line therapies. This compound not only inhibited tumor growth in xenograft models but also showed minimal toxicity towards non-tumorigenic cells, highlighting its potential for clinical application .

- Antimicrobial Spectrum : Research into the antibacterial properties revealed that certain derivatives could effectively inhibit both gram-positive and gram-negative bacteria. The most potent compound was tested against multiple bacterial strains and demonstrated significant antimicrobial effects alongside low cytotoxicity .

Eigenschaften

IUPAC Name |

2,4-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSYSXZDIQUOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182296 | |

| Record name | Pyrimidine, 2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-61-1 | |

| Record name | Pyrimidine, 2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2802-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.